

Technical Guide: Crystal Structure & Synthesis of 1,2-Bis(4-bromophenyl)ethane

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Compound of Interest

Compound Name:	1,2-Bis(4-bromophenyl)ethane
CAS No.:	19829-56-2
Cat. No.:	B1282024

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Executive Summary

1,2-Bis(4-bromophenyl)ethane (CAS: 19829-56-2) serves as a fundamental "molecular wire" precursor. Its structural rigidity, defined by the ethane bridge and para-substituted bromine atoms, allows for precise functionalization in molecular electronics. This guide provides a rigorous analysis of its crystallographic data (Space Group

), packing motifs, and a chemoselective synthesis protocol designed to preserve the aryl-bromide functionality.

Crystallographic Characterization

The crystal structure of **1,2-Bis(4-bromophenyl)ethane** is governed by the interplay between the flexible ethane bridge and the directional halogen bonding potential of the bromine substituents.

Unit Cell Parameters

The compound crystallizes in the Monoclinic system.^{[2][3][4][5]} The following data represents the standard ambient temperature phase.

Parameter	Value	Unit
Crystal System	Monoclinic	-
Space Group	(No.[4][6] 14)	-
a	10.8761	Å
b	7.5157	Å
c	15.6131	Å
(Beta)	106.18	°
Volume	~1225.9	Å ³
Z	4	-
Calculated Density	~1.84	g/cm ³

Structural Analysis & Packing Motifs

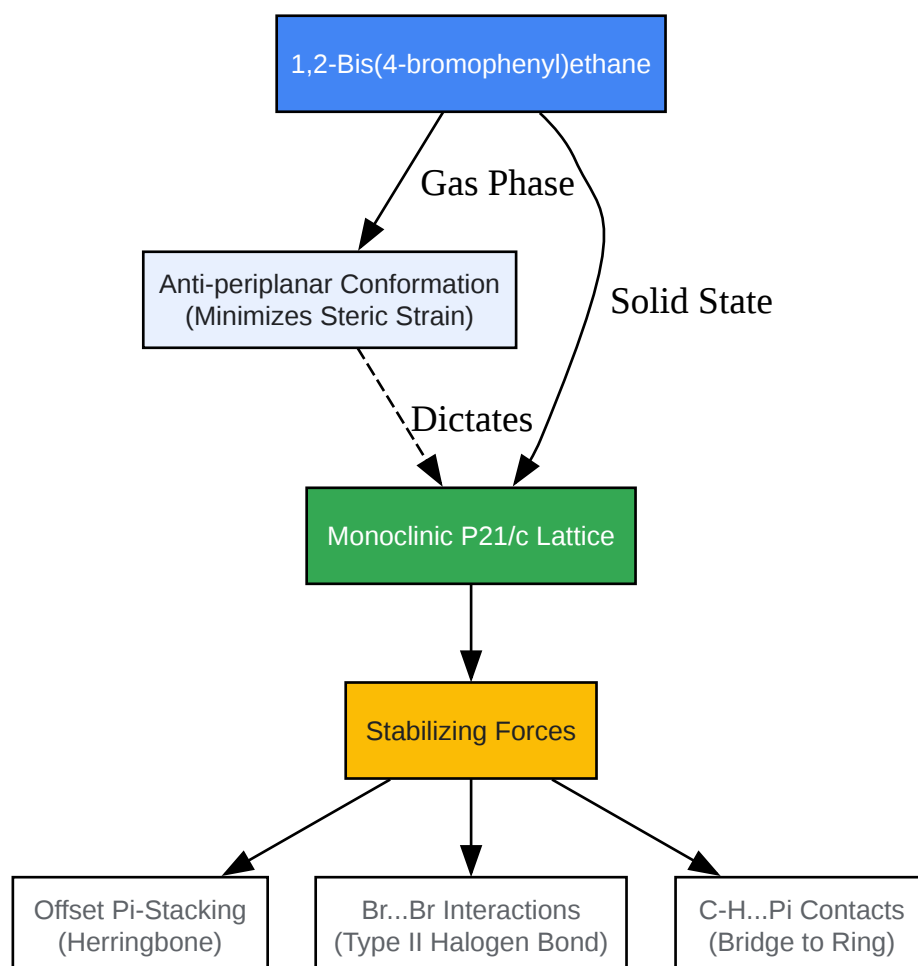
In the

space group with

, the molecule typically adopts a conformation that balances steric repulsion with packing efficiency.

- Conformation: The ethane bridge () adopts an anti-periplanar conformation, maximizing the distance between the bulky bromophenyl groups. This minimizes torsional strain and flattens the molecular profile, facilitating layered packing.
- Halogen Bonding (Br...Br): A critical feature is the potential for Type II halogen bonding (). In the crystal lattice, the bromine atoms act as both Lewis acids (at the -hole) and Lewis bases (at the equatorial belt), creating directional intermolecular contacts that stabilize the 3D network.

- -Stacking: The phenyl rings engage in offset face-to-face
- stacking (herringbone motif), a common feature in bibenzyl derivatives. This interaction is reinforced by forces between the methylene protons and adjacent aromatic rings.



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Figure 1: Structural logic governing the crystallization and packing stability of **1,2-Bis(4-bromophenyl)ethane**.

Synthetic Methodology

The synthesis of high-purity **1,2-Bis(4-bromophenyl)ethane** requires chemoselectivity to prevent the reduction of the aryl-bromide bonds. The Selective Hydrogenation of 4,4'-Dibromotoluene is the industry standard for electronic-grade purity.

Reaction Pathway

The synthesis bypasses the aggressive Wurtz coupling (which often yields byproducts) in favor of a controlled saturation of the alkyne bridge.

Reaction:

Detailed Protocol

Objective: Convert 4,4'-dibromotoluene to **1,2-bis(4-bromophenyl)ethane** without debromination.

- Reagent Prep: Dissolve 4,4'-dibromotoluene (1.0 eq) in Ethyl Acetate (EtOAc) or Toluene.
 - Note: Avoid polar protic solvents if possible to minimize solvolysis risks.
- Catalyst Loading: Add 5% Pd/C (Palladium on Carbon).
 - Critical: Use a low catalyst loading (0.5 - 1.0 mol%) to prevent over-reduction (hydrodehalogenation).
- Hydrogenation: Purge the vessel with H_2 , then introduce H_2 gas (balloon pressure, ~1 atm).
 - Monitoring: Monitor reaction via TLC or GC-MS every 30 minutes. The intermediate alkene (stilbene derivative) may be observed.
 - Endpoint: Stop immediately upon disappearance of the alkene peak to preserve the Ar-Br bonds.
- Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.
- Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or Toluene/Hexane to obtain white crystalline needles.



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Figure 2: Chemoselective synthesis workflow via catalytic hydrogenation.

Applications in Molecular Electronics

The crystal structure directly correlates to its utility in device fabrication.

- Molecular Wires: The para-bromide positions serve as "alligator clips" (via lithiation or thiol-functionalization) to attach the molecule to gold electrodes.
- Insulating Bridge: The saturated ethane bridge breaks conjugation between the phenyl rings, making this molecule an excellent model for studying tunneling currents versus hopping mechanisms in molecular junctions.

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